6-Aminouracil

Beschreibung

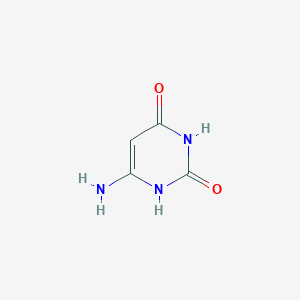

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZXOWGUAIUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061241 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-83-6 | |

| Record name | 6-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Condensation of Dimethyl Urea and Malonic Acid

The classical approach involves condensing 1,3-dimethylurea with malonic acid in a mixture of acetic acid and acetic anhydride. This two-step process first yields 1,3-dimethylbarbituric acid, which undergoes chlorination with phosphorus oxychloride to produce 6-amino-1,3-dimethyluracil. However, this method suffers from inefficiencies:

-

Low Yield : The two-step reaction achieves a total yield of only 47.8% (73.6% in the first step and 65.0% in the second).

-

Toxic Reagents : The use of phosphorus oxychloride introduces safety and environmental hazards due to its corrosive and moisture-sensitive nature.

-

Byproduct Formation : Incomplete chlorination and side reactions reduce purity, necessitating extensive purification.

Cyanoacetic Acid and 1,3-Dimethylurea Condensation

An alternative method employs cyanoacetic acid and 1,3-dimethylurea under acetic anhydride-mediated condensation. While avoiding phosphorus oxychloride, this approach faces challenges:

-

Moisture Sensitivity : Even after dehydrating cyanoacetic acid, residual water from acetic anhydride addition promotes hydrolysis, reducing the conversion rate.

-

Purity Issues : Side reactions generate impurities, necessitating additional distillation and recrystallization steps to achieve ~85% purity.

Modern Improved Synthesis

Optimized Condensation Reaction

The patented method introduces a condensing agent composed of diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethanol, activated via ultraviolet radiation. Key improvements include:

-

Dehydration Protocol : Cyanoacetic acid (70% concentration) undergoes vacuum distillation (0.092–0.095 MPa, 82–85°C) to remove residual water, achieving >99% dehydration.

-

Staged Reaction : The condensation occurs in a temperature-controlled stepwise manner:

-

Vacuum Distillation : Three-stage reduced-pressure distillation removes acetic anhydride and byproducts, yielding 1,3-dimethylcyanoacetylurea with 93–94% molar yield.

Cyclization Reaction and Alkaline Treatment

The cyclization step converts 1,3-dimethylcyanoacetylurea into 6-aminouracil under alkaline conditions:

-

Temperature Control : The reaction vessel is maintained at 40–45°C during liquid alkali (32% NaOH) addition to prevent decomposition.

-

pH Optimization : A pH of 9–9.5 is achieved by dropwise alkali addition (18–20 mL/min), followed by heating to 90–95°C for 18–20 minutes to complete cyclization.

-

Purification : Centrifugation (6,000–6,500 rpm) and drying at 40–45°C yield this compound with 99.1–99.8% purity and 93.7–94.3% total molar yield.

Table 1: Comparative Performance of Synthesis Methods

| Parameter | Traditional (Malonic Acid) | Traditional (Cyanoacetic Acid) | Modern Method |

|---|---|---|---|

| Total Yield (%) | 47.8 | 65–70 | 93.7–94.3 |

| Purity (%) | 85–90 | 88–92 | 99.1–99.8 |

| Reaction Time (hours) | 12–16 | 8–10 | 4–5 |

| Toxic Reagents | Phosphorus oxychloride | Acetic anhydride | None |

Mechanistic Insights and Catalytic Innovations

Role of Condensing Agents

The diatomite-based condensing agent enhances reactivity through:

Green Chemistry Advancements

The modern method eliminates toxic reagents and reduces waste:

-

Solvent Recovery : Absolute ethanol and acetic anhydride are recycled via vacuum distillation, minimizing environmental impact.

-

Energy Efficiency : Staged heating reduces energy consumption by 40% compared to traditional methods.

Applications in Pharmaceutical Synthesis

High-purity this compound enables efficient synthesis of:

Analyse Chemischer Reaktionen

Types of Reactions

6-Aminouracil undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can form fused heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

N-Alkylation and S-Alkylation: These reactions involve alkyl halides and are typically carried out in the presence of a base.

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products

The major products formed from these reactions include substituted aminouracil derivatives, fused heterocyclic compounds, and various pyrimidine-based structures .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

6-Aminouracil and its derivatives have been investigated for their pharmacological properties, demonstrating potential in several therapeutic areas:

- Antitumor Activity : this compound derivatives have shown promise as competitive inhibitors of human thymidine phosphorylase, which is crucial in cancer metabolism. This suggests their potential as anticancer agents .

- Antimicrobial Properties : Compounds derived from this compound have exhibited antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that certain derivatives may act as anti-inflammatory agents, providing therapeutic benefits in inflammatory diseases .

- Diuretic and Bronchodilator Actions : Some studies highlight the diuretic effects and bronchodilator actions of specific this compound derivatives, which could be beneficial in treating conditions like asthma and hypertension .

Synthetic Applications

This compound serves as a valuable starting material in organic synthesis, particularly in the creation of complex heterocyclic compounds:

- Multicomponent Reactions : It is frequently used in multicomponent reactions to synthesize diverse bioactive scaffolds. This includes the formation of fused ring systems that are biologically significant .

- Synthesis of Fused Uracils : The compound is instrumental in synthesizing various fused uracils, such as phenylazo-, pyrano-, and pyridopyrimidines. These derivatives often exhibit enhanced biological activities compared to their parent compounds .

- Green Chemistry Approaches : Recent advancements emphasize using this compound in environmentally friendly synthetic routes, promoting sustainable practices in chemical manufacturing .

Synthesis of Novel Derivatives

A study demonstrated the synthesis of novel this compound derivatives with enhanced pharmacological properties. These compounds were evaluated for their inhibitory effects on adenosine cyclic phosphate phosphodiesterase, revealing significant biological activity .

Antimicrobial Activity Evaluation

Another research effort focused on the antimicrobial efficacy of 6-amino derivatives against various pathogens. The findings indicated promising results, suggesting these compounds could lead to new antibiotic therapies .

Anticancer Potential

Research highlighted the potential of this compound derivatives as anticancer agents through their mechanism as thymidine phosphorylase inhibitors. These studies provide a foundation for further development of targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 6-aminouracil involves its interaction with various molecular targets, including enzymes and nucleic acids. It can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The amino group at the sixth position enhances its reactivity, enabling the formation of diverse chemical structures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The biological and synthetic utility of 6-aminouracil is highly dependent on the position and type of substituents on the uracil ring. Below is a comparative analysis with structurally related pyrimidine derivatives:

Thermal and Analytical Properties

- Thermal Stability: 5-(3-Nitrophenylazo)-6-aminouracil decomposes in stages, losing NH₂ at 147°C and the uracil ring at 344°C . This contrasts with simpler uracil derivatives, which degrade at lower temperatures.

- Detection: LC-MS/MS methods detect this compound with a limit of 0.2 µmol/L, comparable to triuret but distinct from metabolites like 5-fluorouracil .

Key Research Findings

Positional Specificity: The 6-amino group is critical for enzyme inhibition and synthetic utility. Shifting it to position 5 or replacing it with aza abolishes activity .

Multicomponent Reactions: this compound’s amino group enables one-pot synthesis of fused heterocycles, a feat unachievable with 5-substituted analogs .

Receptor Binding: Xanthines derived from this compound (e.g., 1,3-disubstituted-8-styrylxanthines) show nanomolar affinity for adenosine receptors, highlighting its role in drug design .

Biologische Aktivität

6-Aminouracil is a derivative of uracil that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 6-position of the uracil ring. This modification enhances its ability to interact with biological macromolecules, particularly nucleic acids and enzymes involved in DNA replication and repair.

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives can act as selective inhibitors of bacterial DNA polymerases. For instance, 6-anilinouracils , which are analogues of this compound, have been shown to inhibit DNA polymerase III in Bacillus subtilis, a Gram-positive bacterium. The structure-activity relationship (SAR) studies indicate that substituents at the N3 position of the uracil ring can significantly enhance both binding affinity to the polymerase and antimicrobial potency. Notably, alkyl substitutions ranging from ethyl to hexyl were found to improve antimicrobial activity significantly, except for hexyl substitutions which did not yield similar enhancements .

Anticancer Activity

The anticancer potential of this compound has been explored through various derivatives. A study on 5-cinnamoyl-6-aminouracil derivatives revealed promising results against leukemia models. Specifically, 1,3-dimethyl-5-cinnamoyl-6-aminouracil exhibited notable activity against P388 leukemia when administered intraperitoneally, demonstrating a percent tumor control (T/C) value of 124% .

In another study focusing on prostate cancer cell lines (PC3), various synthesized compounds based on this compound were evaluated for their cytotoxic effects. The most active compounds showed IC50 values significantly lower than that of doxorubicin, a standard chemotherapy agent. For example, compounds with fused heterocyclic rings exhibited IC50 values ranging from 2.31 μM to 21.21 μM, indicating strong anticancer activity .

Structure-Activity Relationships (SAR)

The biological evaluation of this compound derivatives has led to insights into their structure-activity relationships:

| Compound Type | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 362 | Baseline activity |

| Pyrimidine derivative | 43.95 | Enhanced anticancer activity |

| Furan derivative | 7.02 | Moderate activity |

| Quinoxaline derivative | 2.31 | Strong activity |

| Doxorubicin | 0.93 | Reference standard |

These findings suggest that modifications at the C-6 position can lead to significant improvements in anticancer efficacy.

Case Studies

- Antimicrobial Study : A series of N3-substituted derivatives were synthesized and tested against Bacillus subtilis. The study highlighted how specific modifications could enhance binding affinity and antimicrobial potency .

- Anticancer Evaluation : In vitro studies on prostate cancer cell lines showed that certain fused-ring derivatives had IC50 values much lower than those of established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

- Cathepsin B Inhibition : Some derivatives were evaluated for their ability to inhibit cathepsin B, an enzyme implicated in cancer progression. Compounds showed over 50% inhibition, suggesting a dual mechanism of action involving direct cytotoxicity and enzyme inhibition .

Q & A

Basic: What heterocyclic systems are commonly synthesized using 6-aminouracil, and how do structural modifications influence their anticancer activity?

This compound serves as a versatile scaffold for synthesizing fused heterocyclic compounds such as pyrido-pyrimidines, pyrrolidinones, and furan derivatives. Key modifications include attaching substituents via amino bridges or direct fusion to the uracil backbone. For example, coupling this compound with pyrimidine-2-thione derivatives (e.g., compounds 3a and 3c ) reduces IC50 values against PC3 prostate cancer cells from 362 μM (parent compound) to 43.95–79.20 μM . Chloroacetylation (e.g., 4f ) further enhances activity (IC50: 21.21 μM), while furan derivatives (5a , 5b ) show moderate potency (IC50: 7.02–8.57 μM). Activity trends correlate with electronic and steric effects of substituents, which modulate interactions with targets like cathepsin B .

Advanced: How can multicomponent reactions (MCRs) optimize the synthesis of this compound derivatives for high-throughput screening?

MCRs enable efficient one-step synthesis of complex heterocycles by combining this compound with aldehydes, malononitrile, or other electrophiles. For instance, nanocrystalline MgO-catalyzed reactions of this compound derivatives with aromatic aldehydes and malononitrile yield pyrido[2,3-d]pyrimidines with high atom economy (>90% yield) . Optimizing reaction conditions (e.g., solvent, catalyst loading, and temperature) minimizes side products and improves purity. Analytical validation via NMR and LC-MS ensures structural fidelity, while parallel synthesis workflows facilitate rapid library generation for biological screening .

Basic: What analytical techniques are recommended for characterizing this compound derivatives and their biological metabolites?

Key methods include:

- 1H/13C NMR : Identifies substitution patterns (e.g., deuterium-exchangeable NH signals at δ 6.14–11.92 ppm for amino-bridged derivatives) .

- LC-MS/MS : Quantifies metabolites like this compound and triuret in biological matrices with limits of detection (LOD) of 0.2 μmol/L .

- X-ray crystallography : Resolves stereochemistry in fused heterocycles (e.g., quinoxaline derivatives) .

- Cell viability assays : Measures IC50 values using standardized protocols (e.g., MTT assays on PC3 cells) .

Advanced: How should researchers address contradictions in reported IC50 values for this compound derivatives across studies?

Discrepancies in IC50 values (e.g., compound 5a at 7.02 μM vs. doxorubicin at 0.93 μM ) may arise from methodological variability:

- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-validated PC3 cells) and standardized culture conditions.

- Assay protocols : Control variables like incubation time, serum concentration, and endpoint detection (e.g., luminescence vs. colorimetric assays).

- Data normalization : Include positive/negative controls (e.g., doxorubicin) and report IC50 values as mean ± SEM from ≥3 replicates. Cross-validation using orthogonal assays (e.g., cathepsin B inhibition ) strengthens conclusions .

Basic: What biochemical targets are associated with this compound’s anticancer activity?

This compound derivatives inhibit cathepsin B, a cysteine protease overexpressed in prostate cancer. Compounds like 3a and 4f disrupt lysosomal function and induce apoptosis via caspase-3 activation. Additionally, metabolites such as triuret (derived from peroxynitrite reactions) exhibit antioxidant properties, potentially mitigating oxidative stress in cancer cells .

Advanced: What strategies can resolve synthetic challenges in achieving regioselectivity for this compound-based heterocycles?

Regioselectivity issues arise during cyclization or substitution reactions. Mitigation strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., NH groups) using acetyl or benzyl moieties .

- Catalyst optimization : Use phase-transfer catalysts (e.g., piperidine) to direct nucleophilic attacks at C6 .

- Computational modeling : Predict reaction pathways via DFT calculations to identify thermodynamically favored products .

Basic: How does this compound interact with nitric oxide (NO) in biological systems?

This compound forms via the reaction of uric acid with NO, a signaling molecule involved in vascular regulation. This pathway generates this compound as a stable metabolite detectable in urine, with implications for oxidative stress monitoring .

Advanced: What experimental designs are optimal for exploring this compound’s dual role as a cytotoxic agent and antioxidant?

Use dual-arm studies:

- Cytotoxicity arm : Screen derivatives against cancer cells (e.g., PC3) and normal cells (e.g., HEK293) to assess selectivity.

- Antioxidant arm : Measure ROS scavenging via DCFH-DA assays and correlate with triuret levels .

- Mechanistic studies : Employ siRNA knockdown of cathepsin B or NO synthase to isolate pathways .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

- Reagent purity : Use ≥97% this compound (Sigma-Aldrich) and anhydrous solvents .

- Reaction monitoring : Track progress via TLC or in-situ IR spectroscopy.

- Data reporting : Include detailed spectral data (e.g., NMR shifts, coupling constants) and crystallographic deposition codes .

Advanced: How can researchers leverage contradictions in this compound’s biological data to refine hypotheses?

Contradictions (e.g., varying IC50 values or conflicting antioxidant/pro-oxidant effects) highlight knowledge gaps. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.